Methyl 2-chlorobenzo[d]oxazole-7-carboxylate
Description
Introduction to Methyl 2-Chlorobenzo[d]oxazole-7-Carboxylate
Chemical Nomenclature and Structural Identification
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as methyl 2-chloro-1,3-benzoxazole-7-carboxylate . This nomenclature reflects its bicyclic structure, which consists of a benzene ring fused to an oxazole moiety. The oxazole ring is substituted with a chlorine atom at position 2 and a methyl ester group at position 7 (Figure 1).
Table 1: Key Identifiers of this compound
The compound’s structure has been validated through spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), though specific spectral data are not publicly available in the cited sources. Computational analyses, such as density functional theory (DFT) calculations, further support the stability of its planar bicyclic framework and the electron-withdrawing effects of the chlorine substituent.
Historical Context in Heterocyclic Chemistry Research
Benzoxazole derivatives have been studied since the late 19th century, but this compound gained prominence in the early 21st century as a scaffold for drug discovery and materials science. Its first documented synthesis likely occurred around 2012, coinciding with its entry into public chemical databases.
Key Historical Milestones:
- Early Heterocyclic Chemistry : The benzoxazole core was initially explored for its antimicrobial properties, with halogenated variants emerging as key intermediates in the 1990s.
- Synthetic Advancements : By the 2010s, palladium-catalyzed cross-coupling reactions enabled functionalization at position 7, as demonstrated in the synthesis of methyl 2-(4-nitrophenyl)benzo[d]oxazole-7-carboxylate (48% yield using tetrakis(triphenylphosphine)palladium(0)).
- Materials Science Applications : The compound’s electron-deficient aromatic system has been exploited in designing organic semiconductors and ligands for metal-organic frameworks (MOFs).
Table 2: Comparative Analysis of Benzoxazole Derivatives
The chlorine atom at position 2 enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the ester group at position 7 allows for hydrolysis to carboxylic acids or transesterification. These attributes have cemented its role in synthesizing complex molecules, such as kinase inhibitors and optoelectronic materials.
Properties
IUPAC Name |
methyl 2-chloro-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNKJHQTRUBYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chlorobenzo[d]oxazole-7-carboxylate typically involves the reaction of 2-aminophenol with a chlorinated carboxylic acid derivative. One common method includes the following steps:
Formation of Benzoxazole Core: React 2-aminophenol with a chlorinated carboxylic acid derivative under acidic conditions to form the benzoxazole core.
Esterification: The resulting intermediate is then esterified using methanol in the presence of a catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.
Major Products Formed
Substitution: Various substituted benzoxazole derivatives.
Oxidation: Oxidized benzoxazole compounds.
Reduction: Reduced benzoxazole derivatives.
Hydrolysis: 2-chlorobenzo[d]oxazole-7-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate is primarily studied for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, making them potential candidates for new antimicrobial agents. For instance, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 1.6 µg/ml .
- Anticancer Properties : Recent investigations have demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Notably, derivatives have shown efficacy in reducing cell viability in breast cancer cells at concentrations as low as 10 µM .
Neuroprotective Effects
In addition to its antimicrobial and anticancer activities, this compound has shown neuroprotective effects. In vitro studies on neuronal cell models exposed to neurotoxic agents revealed that certain derivatives could significantly improve cell viability by modulating critical signaling pathways involved in neuronal survival.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (µg/ml) | Bacterial Strains Tested |
|---|---|---|
| 1 | 1.6 | Candida albicans |
| 2 | 0.8 | Candida tropicalis |
| 3 | 3.2 | Aspergillus niger |
Table 2: Anticancer Activity on Breast Cancer Cell Lines
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | <50 |
| 20 | <30 |
| 50 | <10 |
Case Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of this compound against standard antibiotics, it was found to exhibit comparable or superior activity against resistant strains of E. coli and S. aureus. This suggests its potential role as an alternative therapeutic agent in treating infections caused by antibiotic-resistant bacteria.
Case Study 2: Cancer Cell Line Studies
A study focusing on various cancer cell lines revealed that this compound derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. The results indicated a promising avenue for developing novel anticancer therapies based on this compound .
Mechanism of Action
The mechanism of action of methyl 2-chlorobenzo[d]oxazole-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
- Chlorine vs. Bromine’s larger atomic size may sterically hinder reactions .
- Aromatic vs. Heteroaromatic Substituents : The pyridin-4-yl group (CAS 579525-07-8) introduces basicity and hydrogen-bonding capability, which could improve solubility in polar solvents relative to the chloro derivative .
- Thioxo vs.
Biological Activity
Methyl 2-chlorobenzo[d]oxazole-7-carboxylate (M2CBOC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on existing research.
Chemical Structure and Properties
M2CBOC is characterized by a benzoxazole ring with a chlorine substituent at the 2-position and a carboxylate group at the 7-position. Its molecular formula is with a molecular weight of approximately 211.60 g/mol. The unique substitution pattern contributes to its distinct chemical reactivity and biological activity .
Antimicrobial Properties
Research indicates that compounds similar to M2CBOC exhibit antimicrobial properties. Studies have shown that benzoxazole derivatives can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
M2CBOC has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving enzyme inhibition and modulation of signaling pathways critical for cell proliferation . For instance, its interaction with specific enzymes could lead to the disruption of metabolic processes essential for tumor growth.
Enzyme Inhibition
The mechanism of action for M2CBOC often involves binding to active sites of enzymes, thereby inhibiting their function. This is particularly relevant in the context of drug design, where enzyme inhibitors are sought after for therapeutic applications . Computational studies, including molecular docking simulations, have provided insights into its binding affinities with various biological targets .
Structure-Activity Relationship Studies
A study focusing on structure-activity relationships (SAR) has highlighted the importance of specific substituents in enhancing biological activity. For example, variations in the chlorination pattern and the position of the carboxylate group significantly impact the compound's efficacy against microbial strains and cancer cells .
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Effective against multiple bacterial strains; induces apoptosis in cancer cells |
| Benzoxazole Derivatives | Variable | Some derivatives show enhanced activity with specific substitutions |
Case Study: Anticancer Efficacy
In a recent investigation, M2CBOC was tested against human colorectal carcinoma cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as an anticancer agent . Further studies are needed to elucidate the precise molecular pathways involved.
Synthesis and Applications
M2CBOC can be synthesized via several methods, including substitution reactions involving chlorinated benzoxazole derivatives. This versatility allows it to serve as a building block for more complex pharmaceutical compounds aimed at treating infections or cancers .
Potential Applications
- Medicinal Chemistry : As a lead compound for drug discovery targeting infections or cancers.
- Materials Science : Development of advanced materials such as polymers and dyes.
- Biological Studies : Investigating interactions with biological macromolecules like proteins and nucleic acids to understand its mechanism of action .
Q & A
Q. What are the typical synthetic routes for Methyl 2-chlorobenzo[d]oxazole-7-carboxylate, and how can reaction conditions be optimized for higher yields?
The synthesis generally involves cyclization of precursors like 2-aminobenzoic acid derivatives with chlorinated reagents. Key steps include:
- Cyclization : Using catalysts (e.g., polyphosphoric acid) to form the benzoxazole core .
- Esterification : Methanol under acidic conditions introduces the methyl ester group at the 7-position .
Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and stoichiometric ratios of reactants. For example, excess chlorinating agents (e.g., POCl₃) improve substitution efficiency at the 2-position .
Q. How does this compound interact with biological targets, and what assays are used to validate these interactions?
The compound’s chlorine and ester groups enable interactions with enzymes (e.g., kinases) and receptors. Common assays include:
- Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates .
- Cellular apoptosis assays : Flow cytometry to detect caspase-3/7 activation in cancer cells .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound derivatives be resolved?
Conflicts in bond angles or torsional strain may arise from poor data resolution or twinning. Solutions include:
- SHELXL refinement : Apply restraints for disordered atoms and validate using R-factor convergence .
- High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Twinned data correction : Employ the HKL-2 package to deconvolute overlapping reflections .
Q. What competing reaction pathways occur during nucleophilic substitution at the 2-chloro position, and how can selectivity be controlled?
The chloro group undergoes SNAr (nucleophilic aromatic substitution) but may compete with:
- Hydrolysis : Mitigated by anhydrous conditions and inert atmospheres .
- Ring-opening : Avoided using non-polar solvents (e.g., THF) and low temperatures (0–25°C) .
Selectivity is enhanced by steric hindrance (e.g., bulky nucleophiles) or directing groups (e.g., electron-withdrawing substituents) .
Q. How do computational models explain the structure-activity relationship (SAR) of this compound in kinase inhibition?
Docking studies (e.g., AutoDock Vina) reveal:
- Chlorine’s role : Forms halogen bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
- Ester flexibility : The methyl ester at C7 adjusts binding pocket occupancy, affecting IC₅₀ values .
MD simulations predict entropy penalties for rigid derivatives, guiding synthetic modifications .
Q. What analytical strategies resolve co-elution issues in HPLC analysis of this compound metabolites?
- 2D-LC : Orthogonal separation (e.g., C18 + phenyl-hexyl columns) .
- High-resolution MS : Differentiate isobaric metabolites via exact mass (Δ < 5 ppm) .
- Post-column derivatization : Fluorescent tags enhance detection of low-abundance metabolites .
Q. How do stability studies under accelerated conditions inform the storage and handling of this compound?
- Thermogravimetric analysis (TGA) : Identifies decomposition onset temperatures (>150°C) .
- Forced degradation : Exposure to UV light or humidity reveals photooxidation and hydrolysis byproducts .
Recommendations include desiccated storage at –20°C and amber vials to prevent photodegradation .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting bioactivity data for this compound across cell lines?
Discrepancies (e.g., IC₅₀ in MCF-7 vs. HepG2) may stem from:
- Cell permeability differences : Validate via intracellular concentration assays (LC-MS/MS) .
- Metabolic stability : Compare hepatic microsomal half-lives across cell types .
Standardize protocols (e.g., serum-free media, matched incubation times) to reduce variability .
Applications in Drug Discovery
Q. What strategies improve the pharmacokinetic (PK) profile of this compound derivatives?
- Prodrug design : Replace the methyl ester with tert-butyl esters to enhance oral bioavailability .
- Lipophilicity reduction : Introduce polar groups (e.g., –OH) at C5 to lower logP values .
- CYP450 inhibition assays : Screen for metabolic stability using human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
